1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
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Overview
Description
1-(3,5-Difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a difluorophenyl group, a furan ring, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common approach is the reaction of 3,5-difluorophenol with an appropriate sulfonating agent to introduce the methanesulfonamide group. Subsequent steps may include the formation of the furan-2-ylmethyl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide stands out due to its unique structure and potential applications. Similar compounds may include other sulfonamides or derivatives with similar functional groups. the presence of the difluorophenyl group and the specific arrangement of the furan and pyridinylmethyl groups contribute to its distinct properties and reactivity.
Comparison with Similar Compounds
1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
1-(3,5-difluorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Other sulfonamide derivatives with similar functional groups
This compound's unique structure and reactivity make it a valuable subject of study in various scientific fields
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Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-15-8-14(9-16(20)10-15)13-26(23,24)22(12-18-5-3-7-25-18)11-17-4-1-2-6-21-17/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQQNDFDBQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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